Pyridine-2,6-dicarboxylate

Overview

Description

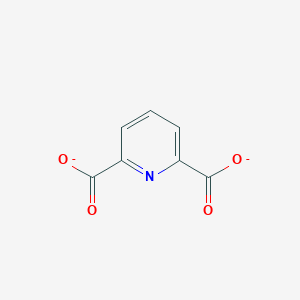

Dipicolinate(2-) is a pyridinedicarboxylate that is the conjugate base of dipicolinate(1-) It is a conjugate base of a dipicolinate(1-).

Scientific Research Applications

1. Fluorescence Properties in Lanthanide Complexes

Pyridine-2,6-dicarboxylate derivatives, such as 4-(hydroxymethyl)pyridine-2,6-dicarboxylate and 4-{[bis(carboxymethyl)amino]methyl}pyridine-2,6-dicarboxylate, have been used to synthesize complexes with lanthanides like Terbium (Tb) and Europium (Eu). These compounds show significant fluorescence properties. For example, the presence of a 4-hydroxymethyl group in these compounds can influence the fluorescence intensity of the lanthanide complexes. The fluorescence intensities vary with pH values and the dipole moments of solvent molecules, displaying the strongest intensities in neutral aqueous solutions (Rui, 2006).

2. Metal–Organic Framework Polymers

Pyridine-2,6-dicarboxylic acid has been utilized in the synthesis of metal–organic frameworks (MOFs) polymers with Praseodymium (Pr) and Europium (Eu). These polymers, characterized by various methods including IR spectroscopy and X-ray diffraction, exhibit unique crystal structures and potentially useful luminescent properties (Yang et al., 2012).

3. Biological Imaging Applications

Novel ligands containing pyridine-2,6-dicarboxylate unit have been synthesized for their potential application in biological imaging. These ligands, when complexed with Eu(III) and Tb(III) ions, have demonstrated strong luminescence, indicating their suitability for use in cell imaging applications (Xiao et al., 2011).

4. Chelation Extraction of Lead from Soil

Pyridine-2,6-dicarboxylic acid has been employed as an effective lead-complexing agent for soil remediation. It has shown promising results in solubilizing lead from contaminated soils, performing comparably with EDTA but with more desirable properties in terms of lead release (Macauley & Hong, 1995).

5. Fluorescent Sensing Applications

Pyridine-2,6-dicarboxamide based scaffolds have demonstrated potential as fluorescent probes for the selective detection of Pd2+ ions in aqueous medium. These probes have shown notable sensing abilities and have been applied in various formats, including paper-strip sensors and polystyrene film-based sensors, as well as in cell imaging (Kumar et al., 2017).

properties

Product Name |

Pyridine-2,6-dicarboxylate |

|---|---|

Molecular Formula |

C7H3NO4-2 |

Molecular Weight |

165.1 g/mol |

IUPAC Name |

pyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

WJJMNDUMQPNECX-UHFFFAOYSA-L |

SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-] |

synonyms |

2,6-dicarboxypyridine 2,6-pyridine dicarboxylate 2,6-pyridinedicarboxylate 2,6-pyridinedicarboxylic acid 3,4-pyridinedicarboxylate dipicolinic acid dipicolinic acid, calcium salt dipicolinic acid, dipotassium salt dipicolinic acid, disodium salt dipicolinic acid, monosodium salt dipicolinic acid, zinc salt pyridine-2,6-dicarboxylic acid zinc dipicolinate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)